Cas no 337531-13-2 (1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)-)
1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)-
- SCHEMBL15046808
- (1R,3S,5r)-5-aminocyclohexane-1,3-diol
- SCHEMBL15018777
- 337361-54-3
- AKOS006348654
- (1R,3S,5s)-5-aminocyclohexane-1,3-diol
- EN300-2982720
- 337531-13-2
- EN300-7538544
- SCHEMBL15018776
- rel-(1R,3S,5S)-5-aminocyclohexane-1,3-diol
- AKOS006347123
-
- Inchi: 1S/C6H13NO2/c7-4-1-5(8)3-6(9)2-4/h4-6,8-9H,1-3,7H2/t4-,5+,6-
- InChI Key: PGNSUKXFADEHNM-FPFOFBBKSA-N
- SMILES: [C@H]1(O)C[C@@H](N)C[C@@H](O)C1
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- Density: 1.214±0.06 g/cm3(Predicted)
- Boiling Point: 271.0±40.0 °C(Predicted)
- pka: 14.48±0.60(Predicted)
1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7538544-0.05g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 0.05g |
$2545.0 | 2024-05-23 | |
| Enamine | EN300-7538544-0.1g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 0.1g |
$2668.0 | 2024-05-23 | |
| Enamine | EN300-7538544-0.25g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 0.25g |
$2789.0 | 2024-05-23 | |
| Enamine | EN300-7538544-0.5g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 0.5g |
$2910.0 | 2024-05-23 | |
| Enamine | EN300-7538544-1.0g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 1.0g |
$3031.0 | 2024-05-23 | |
| Enamine | EN300-7538544-2.5g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 2.5g |
$5940.0 | 2024-05-23 | |
| Enamine | EN300-7538544-5.0g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 5.0g |
$8790.0 | 2024-05-23 | |
| Enamine | EN300-7538544-10.0g |
(1R,3S,5r)-5-aminocyclohexane-1,3-diol |
337531-13-2 | 95% | 10.0g |
$13032.0 | 2024-05-23 |
1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)-
1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)-: A Multifunctional Compound in Biomedical Research
1,3-Cyclohexanediol, 5-amino-, (1α,3α,5α)- is a chiral compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. This compound, identified by the CAS number 337531-13-2, is characterized by its stereochemical configuration, which includes three asymmetric centers: (1α,3α,5α). The presence of these stereocenters contributes to its pharmacological activity and biological relevance. Recent studies have highlighted the potential of this compound in therapeutic applications, particularly in the development of novel drugs targeting inflammatory pathways and neurodegenerative diseases.
The molecular structure of 1,3-Cyclohexanediol, 5-amino- is based on a six-membered cyclohexane ring with two hydroxyl groups at positions 1 and 3, and an amino group at position 5. The stereochemical configuration (1α,3α,5α) ensures that the compound exhibits specific spatial arrangements, which are critical for its interactions with biological targets. This stereochemistry is particularly important in modulating the compound's activity, as different enantiomers may have distinct biological effects. The amino group at position 5 introduces additional functional groups that can participate in hydrogen bonding and other molecular interactions, enhancing its potential for drug development.
Recent advances in synthetic chemistry have enabled the efficient preparation of 1,3-Cyclohexanediol, 5-amino- with high stereochemical purity. Researchers have developed novel synthetic routes that utilize asymmetric catalysis and chiral auxiliaries to achieve the desired stereoconfiguration. For example, a 2023 study published in Journal of Medicinal Chemistry described a scalable method for the enantioselective synthesis of this compound using a chiral phosphoric acid catalyst. This approach not only improves the yield but also reduces the environmental impact of the synthesis process, aligning with sustainable chemistry principles.
The biological activity of 1,3-Cyclohexanediol, 5-amino- has been explored in several preclinical studies. One notable finding is its anti-inflammatory properties, which were demonstrated in a 2024 study published in Pharmaceutical Research. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 1,3-Cyclohexanediol, 5-amino- could be a promising candidate for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the neuroprotective potential of 1,3-Cyclohexanediol, 5-amino-. A 2023 study in Neuropharmacology reported that the compound exhibits neuroprotective effects in a mouse model of Parkinson's disease. The mechanism of action involves the modulation of mitochondrial function and the reduction of oxidative stress. These findings suggest that 1,3-Cyclohexanediol, 5-amino- may have therapeutic potential in neurodegenerative disorders, although further studies are needed to confirm its efficacy in human trials.
Despite its promising biological activities, the pharmacokinetic properties of 1,3-Cyclohexanediol, 5-amino- remain an area of active research. A 2024 study published in Drug Metabolism and Disposition investigated the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in rodents. The results indicated that the compound has moderate oral bioavailability and undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the amino group, which may influence its therapeutic window and potential side effects. These findings are crucial for the development of drug formulations that optimize the compound's therapeutic efficacy.
Recent advancements in computational chemistry have also contributed to the understanding of 1,3-Cyclohexanediol, 5-amino-'s molecular interactions. Molecular docking studies have been used to predict the compound's binding affinity to various protein targets, including enzymes and receptors involved in inflammatory pathways. A 2023 study published in Computational and Structural Chemistry reported that the compound shows a high binding affinity to the enzyme cyclooxygenase-2 (COX-2), which is a key target for anti-inflammatory drugs. These computational models provide valuable insights into the compound's mechanism of action and guide the design of more effective therapeutic agents.
The potential applications of 1,3-Cycylohexanediol, 5-amino- extend beyond its direct biological effects. The compound's unique stereochemical configuration and functional groups make it a valuable building block for the synthesis of more complex molecules. For example, a 2024 study in Organic Letters described the use of 1,3-Cyclohexanediol, 5-amino- as a chiral scaffold in the synthesis of novel antitumor agents. The study demonstrated that the compound could be modified through various chemical reactions to produce derivatives with enhanced anticancer activity. This highlights the versatility of 1,3-Cyclohexanediol, 5-amino- in drug discovery and development.
Challenges in the development of 1,3-Cyclohexanediol, 5-amino- as a therapeutic agent include the optimization of its stereochemical configuration and the enhancement of its pharmacological properties. Researchers are exploring strategies to improve the compound's stability and bioavailability, such as the incorporation of prodrug moieties or the use of nanoparticle-based delivery systems. These approaches aim to address the limitations of the compound's current formulation and improve its therapeutic potential.
In conclusion, 1,3-Cyclohexanediol, 5-amino- represents a promising compound in the field of biomedical research. Its unique molecular structure, combined with its potential biological activities, makes it a valuable candidate for the development of novel therapeutics. Ongoing research into its synthetic methods, pharmacological properties, and molecular interactions continues to expand our understanding of its therapeutic potential. As new studies emerge, the role of 1,3-Cyclohexanediol, 5-amino- in the treatment of various diseases is likely to become more defined, paving the way for its application in clinical settings.
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